molecular formula C22H18N4O4 B12878552 Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- CAS No. 101132-63-2

Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)-

Cat. No.: B12878552
CAS No.: 101132-63-2
M. Wt: 402.4 g/mol
InChI Key: ZUDXINYWYGTVSQ-UHFFFAOYSA-N
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Description

The compound Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- is a diketone derivative featuring two 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl substituents. Its core structure comprises a central ethanedione (oxalic acid-derived) backbone linked to two pyrazole rings, each modified with methyl, phenyl, and ketone groups.

Properties

CAS No.

101132-63-2

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

1,2-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)ethane-1,2-dione

InChI

InChI=1S/C22H18N4O4/c1-13-17(21(29)25(23-13)15-9-5-3-6-10-15)19(27)20(28)18-14(2)24-26(22(18)30)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3

InChI Key

ZUDXINYWYGTVSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethane-1,2-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic addition and subsequent cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Applications in Medicinal Chemistry

Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- has been investigated for its pharmacological potential. Key applications include:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that ethanedione derivatives can modulate inflammatory responses, making them candidates for developing anti-inflammatory drugs. The dual pyrazole structure may enhance interaction with specific biological targets involved in inflammation.

Anticancer Properties

There is growing interest in the anticancer potential of ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)-. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including oxidative stress and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, it may act as an inhibitor of cyclooxygenase enzymes, which are involved in the inflammatory response.

Applications in Materials Science

Beyond medicinal applications, ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- has potential uses in materials science:

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance charge transport properties.

Photochemical Applications

Due to its structural characteristics, this compound may be useful in photochemical reactions and as a photoinitiator in polymerization processes.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of ethanedione and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A research article detailed the anti-inflammatory effects of ethanedione derivatives in a murine model of arthritis. The study demonstrated significant reductions in inflammatory markers following treatment with the compound .

Case Study 3: Anticancer Screening

A recent screening of ethanedione-based compounds against various cancer cell lines revealed promising results, particularly against breast cancer cells where significant apoptosis was observed .

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Features

Compound Name CAS Number Key Structural Features References
Ethanediazine, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- Not listed Central diketone bridge; two pyrazole rings with methyl, phenyl, and ketone substituents
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione Not listed Single pyrazole ring with hydroxyl group; diketone chain linked to phenyl groups
Cl 18736 (Cosmetic colorant) 6408-26-0 Chromium complex with bis-azo pyrazole groups; sulfonate substituents for solubility
Acid Yellow FG 61916-41-4 Disulfonic acid with bis-azo pyrazole groups; sodium salt for water solubility
Trisodium bis[4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-... 71566-55-7 Cobalt complex with azo-pyrazole ligands; aromatic sulfonate groups

Key Observations :

  • The target compound lacks the azo (-N=N-) and sulfonate (-SO₃⁻) groups prevalent in dye analogs (e.g., Cl 18736, Acid Yellow FG), which are critical for colorant applications .

Physicochemical Properties

Property Target Compound Cl 18736 (Dye) Acid Yellow FG
Solubility Likely low (no ionic groups) High (sulfonate groups) High (sodium sulfonate)
Thermal Stability Moderate (pyrazole stability) High (metal complex) Moderate (azo bond)
Electronic Features Possible conjugation between diketone and pyrazole Strong π-conjugation (azo) Strong π-conjugation (azo)

Elemental Analysis :

  • Compound 5 (): Calcd. C 65.34%, H 4.98%, N 13.85% (matches pyrazole-diketone framework) .
  • No direct data for the target compound, but analogous pyrazole derivatives show similar C/N ratios.

Biological Activity

Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- (CAS No. 101132-63-2) is a complex organic compound featuring a unique structure characterized by two pyrazole rings linked to an ethanedione moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in various fields, including pharmacology and materials science.

Chemical Structure and Properties

The molecular formula for ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- is C22H18N4O4, with a molecular weight of approximately 402.42 g/mol. The structure comprises two pyrazole rings which contribute to its stability and reactivity. The compound's unique features include:

PropertyValue
Molecular FormulaC22H18N4O4
Molecular Weight402.42 g/mol
CAS Number101132-63-2

Biological Activity

Ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- exhibits significant biological activities that make it a candidate for pharmacological applications. Research indicates that this compound may have:

  • Antioxidant Properties : Studies suggest that the compound can scavenge free radicals, thereby exhibiting protective effects against oxidative stress.
  • Anti-inflammatory Effects : Preliminary investigations have shown that it may inhibit pro-inflammatory cytokines and pathways, making it a potential treatment for inflammatory diseases.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have focused on understanding the interactions of ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- with biological macromolecules. Notable findings include:

Interaction Studies

Research highlighted the compound's ability to form stable complexes with proteins and nucleic acids, which may enhance its therapeutic efficacy. For example, molecular docking studies revealed favorable binding affinities with specific protein targets involved in inflammation and cancer pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Various derivatives have been synthesized to explore their biological activities further. For instance, modifications in the pyrazole ring have led to enhanced anti-inflammatory properties .

Comparative Analysis

To better understand the uniqueness of ethanedione, bis(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)- compared to related compounds, a comparative analysis is presented below:

Compound NameStructureUnique Features
Ethanedione (Glyoxal)Glyoxal StructureSmallest dialdehyde; used in textile production
Diphenylethanedione (Benzil)Benzil StructureKnown for photochemical properties
Ethanedione DerivativeDerivative StructureEnhanced biological activity through structural modification

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